5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic heterocyclic compound characterized by a fused bicyclo[8.4.0] core incorporating three nitrogen atoms (1,5,9-triaza) and a furan-2-carbonyl substituent. The furan-2-carbonyl group contributes electron-withdrawing properties and π-conjugation, which may influence reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15-11-10-18(16(21)13-4-3-9-22-13)8-6-12(11)17-14-5-1-2-7-19(14)15/h1-5,7,9H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKICHRZADYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compound 16 (Molecules, 2013)
- Structure : Fluorinated triazole-linked pyran and pyrimidine derivatives.
- Key Differences: Contains a perfluorinated undecanamido chain, enhancing hydrophobicity and metabolic stability compared to the non-fluorinated target compound . The triazole rings facilitate click chemistry applications, absent in the target’s triaza tricyclic system.
Compound 9 (PHARMACOPEIAL FORUM, 2008)
- Structure : N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide.
- Key Differences :
- Inferred Properties : Enhanced solubility in polar solvents due to ionizable tetrazole.
Functional Group Analogues
Furilazole (Pesticide Chemicals Glossary, 2001)
- Structure : 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine.
- Key Differences :
- Inferred Properties : Higher environmental persistence due to chlorine substituents.
Data Table: Structural and Property Comparison
Research Findings and Implications
- Electron-Deficient Systems : The target’s furan-2-carbonyl group may engage in charge-transfer interactions, similar to dichloroacetyl in furilazole, but with reduced electrophilicity .
- Rigidity vs. Flexibility: The tricyclic core likely reduces entropy penalties in target binding compared to flexible oxazolidines (e.g., furilazole) or monocyclic triazoles (Compound 16) .
Limitations and Contradictions
- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exist in the provided sources. Inferences rely on structural analogues.
- Contradictory Applications : emphasizes pesticidal uses for furan derivatives, but the target’s complexity aligns more with pharmaceutical applications, highlighting divergent structure-activity relationships .
Biological Activity
The compound 5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique tricyclic structure and the presence of multiple functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.
Structural Characteristics
- Molecular Formula : C15H10N3O2
- Molecular Weight : Approximately 270.25 g/mol
- Structural Features : The compound features a triazatricyclo framework with a furan-2-carbonyl moiety. The presence of nitrogen atoms contributes to its heterocyclic nature, which is often associated with various biological activities.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C15H10N3O2 |
| Molecular Weight | 270.25 g/mol |
| Functional Groups | Carbonyl, Triazole |
| Heteroatoms | N (3), O (2) |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with various receptors could mediate its pharmacological effects.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of related triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting that the triazole ring enhances biological efficacy through interaction with bacterial cell membranes.
-
Anticancer Properties :
- Research on structurally similar compounds demonstrated that modifications in the carbonyl group could lead to increased cytotoxicity against cancer cell lines. The proposed mechanism involves apoptosis induction through mitochondrial pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
- Structure-Activity Relationship (SAR) : Investigations into how different substitutions on the triazole ring affect biological activity have provided insights into designing more potent derivatives.
Table 3: Synthesis Methods and Yields
| Method | Yield (%) | Notes |
|---|---|---|
| Microwave-Assisted Synthesis | 85 | Faster reaction times observed |
| Solvent-Free Conditions | 90 | Eco-friendly approach |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
